Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1)
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Overview
Description
Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1), also known as β-Homoleucine hydrochloride, is a β-amino acid derivative. It is characterized by the presence of an amino group at the third carbon and a methyl group at the fifth carbon of the hexanoic acid chain. This compound is notable for its stability and unique properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5-methylhexanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate hexanoic acid derivative.
Amination: Introduction of the amino group at the third carbon position.
Methylation: Addition of a methyl group at the fifth carbon position.
Hydrochloride Formation: Conversion to the hydrochloride salt form for enhanced stability and solubility
Industrial Production Methods: Industrial production often employs optimized reaction conditions to maximize yield and purity. This includes the use of specific solvents, catalysts, and controlled temperature and pressure conditions. The process may also involve purification steps such as crystallization or chromatography to obtain the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.
Reduction: Reduction reactions may target the carboxyl group, converting it to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming various derivatives
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products:
Oxidation Products: Corresponding ketones or aldehydes.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted amino acids
Scientific Research Applications
Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1) has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic effects, including anticonvulsant and neuroprotective properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-amino-5-methylhexanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in neurotransmission and metabolic processes.
Pathways: Modulation of neurotransmitter release, inhibition of specific enzymes, and interaction with cellular receptors
Comparison with Similar Compounds
- 3-Amino-4-methylpentanoic acid hydrochloride
- 3-Amino-5-methylhexanoate hydrochloride
- 3-Amino-5-methylcaproic acid
Comparison:
- Structural Differences: Variations in the position of the amino and methyl groups.
- Unique Properties: Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1) is particularly stable and exhibits unique reactivity compared to its analogs .
Properties
IUPAC Name |
3-amino-5-methylhexanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)3-6(8)4-7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVYPYHWONGEFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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